![molecular formula C12H15NO2 B14526068 N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide CAS No. 62641-45-6](/img/structure/B14526068.png)
N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.253 g/mol . It is also known by its synonym, 2’-Acetonyl-4’-methylacetanilid . This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a methyl group and an oxopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide typically involves the acylation of 4-methyl-2-(2-oxopropyl)aniline with acetic anhydride or acetyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2’-Acetonyl-4’-methylacetanilid: A synonym for N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide.
N-[4-(2-oxopropyl)phenyl]acetamide: A closely related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of an acetamide group with a methyl and oxopropyl substitution makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62641-45-6 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-[4-methyl-2-(2-oxopropyl)phenyl]acetamide |
InChI |
InChI=1S/C12H15NO2/c1-8-4-5-12(13-10(3)15)11(6-8)7-9(2)14/h4-6H,7H2,1-3H3,(H,13,15) |
InChI Key |
DRBHMPYALLGJSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


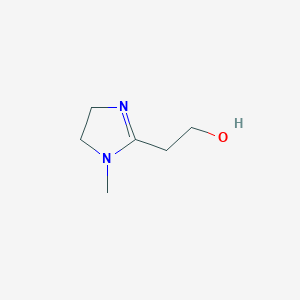
![Oxirane, [[2-(1-propoxyethoxy)ethoxy]methyl]-](/img/structure/B14525992.png)
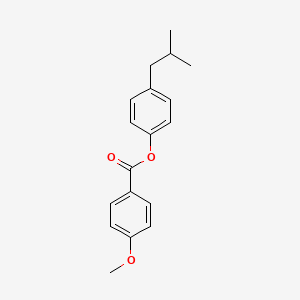
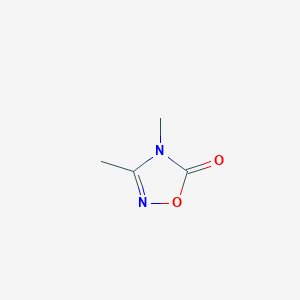
![1-Ethyl-2-[2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]quinolin-1-ium diiodide](/img/structure/B14525997.png)
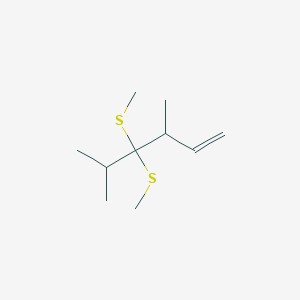
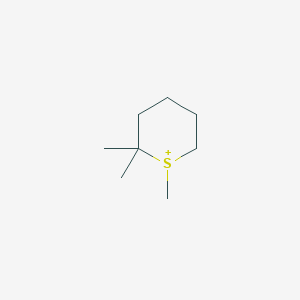
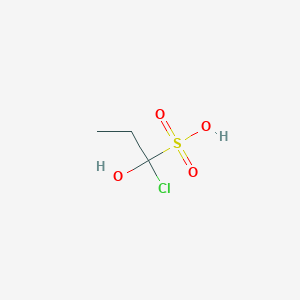
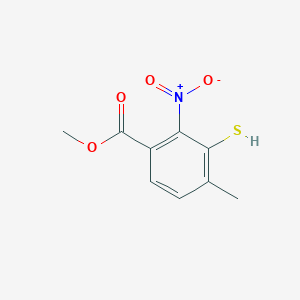
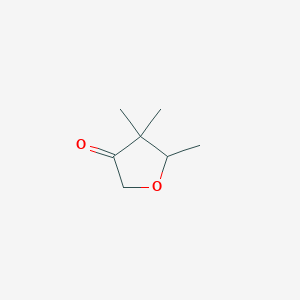
![2-Anilino-5-[phenyl(phenylsulfanyl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B14526021.png)
![2-(Ethylamino)-4'-methyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14526033.png)

![1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride](/img/structure/B14526051.png)
